molecular formula C9H11IO3 B8327290 3-(4-Iodophenoxy)propane-1,2-diol CAS No. 830-11-5

3-(4-Iodophenoxy)propane-1,2-diol

Cat. No.: B8327290
CAS No.: 830-11-5
M. Wt: 294.09 g/mol
InChI Key: DVYRQJIBNVIQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Iodophenoxy)propane-1,2-diol is a chiral diol derivative featuring a propane-1,2-diol backbone substituted with a 4-iodophenoxy group at the third carbon. This compound is structurally related to a broader class of aryloxy propane-1,2-diols, which are studied for their stereoselective crystallization behaviors, applications in polymer synthesis, and roles in chiral resolution .

Properties

CAS No.

830-11-5

Molecular Formula

C9H11IO3

Molecular Weight

294.09 g/mol

IUPAC Name

3-(4-iodophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H11IO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2

InChI Key

DVYRQJIBNVIQRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)I

Origin of Product

United States

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Compounds such as 3-(4-n-butylphenoxy)propane-1,2-diol () and 3-(4-n-pentylphenoxy)propane-1,2-diol () share the propane-1,2-diol core but differ in their alkyl substituents. These alkyl chains enhance hydrophobicity and reduce melting points (e.g., 48–52°C for pentyl/heptyl derivatives) compared to the iodinated analog, which likely has a higher melting point due to iodine’s polarizability and molecular weight . The bulky iodine atom in 3-(4-iodophenoxy)propane-1,2-diol may also promote stronger π-π stacking and halogen bonding, affecting crystal packing and enantiomeric resolution efficiency .

Aromatic and Bulky Substituents

3-(Naphthalen-2-yloxy)propane-1,2-diol () features a naphthyl group, introducing greater steric hindrance and aromatic surface area. This compound exhibits exceptional enantioselectivity (ee >99%), attributed to the rigid naphthalene moiety enhancing chiral discrimination in host-guest systems.

Electron-Donating and Withdrawing Groups

3-(4-Methoxyphenoxy)propane-1,2-diol () contains a methoxy group, which is electron-donating. This substituent lowers reactivity in electrophilic aromatic substitution and increases solubility in polar solvents compared to the electron-withdrawing iodine group. The methoxy derivative (MW 198.22) has a lower molecular weight than the iodinated analog (estimated MW ~278.1), impacting physical properties like density and boiling point .

Physical and Chemical Properties

Compound Substituent Molecular Weight Melting Point (°C) Key Properties References
This compound Iodine ~278.1* Not reported High polarizability, chiral resolution Inferred
3-(4-n-Pentylphenoxy)propane-1,2-diol n-Pentyl ~252.3 52 Hydrophobic, low mp
3-(4-Methoxyphenoxy)propane-1,2-diol Methoxy 198.22 Not reported Polar, liquid at RT
3-(Naphthalen-2-yloxy)propane-1,2-diol Naphthyl ~244.3 Not reported Rigid, high ee (>99.5%)
3-(4-Chloro-2-propylphenoxy)propane-1,2-diol Chloro, propyl 244.71 Not reported Moderate polarity

*Estimated based on analogous structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.